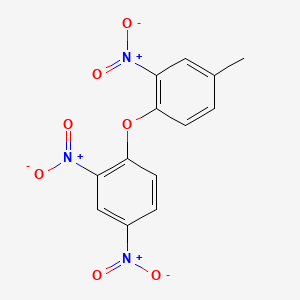
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of nitro groups and a phenoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene typically involves the reaction of 2,4-dinitrophenol with 4-methyl-2-nitrochlorobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The phenoxy group can also participate in binding interactions with specific molecular sites, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-(2,4-Dinitrophenoxy)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
1,6-Bis(2,4-dinitrophenoxy)-2,4-hexadiyne: Known for its ferroelectric properties.
2,4-Dinitrophenol: Widely studied for its use in biochemical research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6282-16-2 |
|---|---|
Molecular Formula |
C13H9N3O7 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
1-(2,4-dinitrophenoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-8-2-4-12(10(6-8)15(19)20)23-13-5-3-9(14(17)18)7-11(13)16(21)22/h2-7H,1H3 |
InChI Key |
IGUZGDCCALKUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















